![molecular formula C21H15N3O6 B14510469 2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid CAS No. 63458-77-5](/img/structure/B14510469.png)
2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring flanked by two benzoic acid moieties connected through carbonylazanediyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives under controlled conditions. One common method involves the use of pyridine-2,6-dihydrazide reacting with pyruvic acid to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid has several scientific research applications:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: Used in the development of advanced materials, including catalysts and sensors.
Mécanisme D'action
The mechanism of action of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid involves its ability to coordinate with metal ions through its pyridine and carboxylate groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets include metal ions such as zinc, copper, and palladium, and the pathways involved often relate to metal-ligand interactions .
Comparaison Avec Des Composés Similaires
2,2’-[Pyridine-2,6-diylbis(carbonylhydrazono)]dipropanoic acid: Similar in structure but with hydrazono linkages instead of azanediyl.
4,4’-[(Pyridine-2,6-dicarbonyl)bis(azanediyl)]dibenzoic acid: Another related compound with similar coordination properties.
Uniqueness: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is unique due to its specific structural arrangement, which allows for versatile coordination with various metal ions. This versatility makes it particularly valuable in the synthesis of metal-organic frameworks and other coordination compounds.
Propriétés
Numéro CAS |
63458-77-5 |
|---|---|
Formule moléculaire |
C21H15N3O6 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-[[6-[(2-carboxyphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O6/c25-18(23-14-8-3-1-6-12(14)20(27)28)16-10-5-11-17(22-16)19(26)24-15-9-4-2-7-13(15)21(29)30/h1-11H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Clé InChI |
WUHABXLGDZEEQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


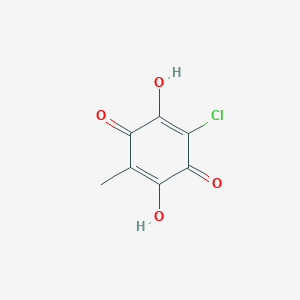
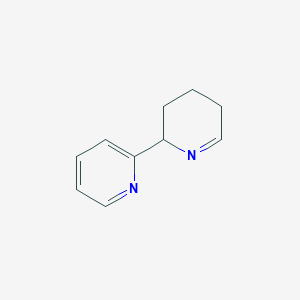
![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)



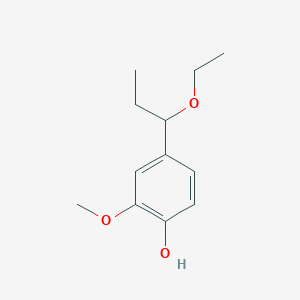

![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
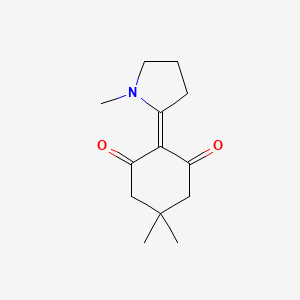
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
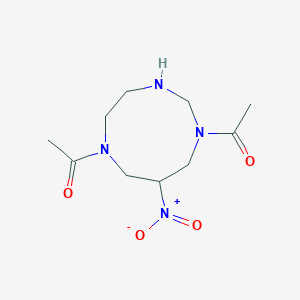
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
